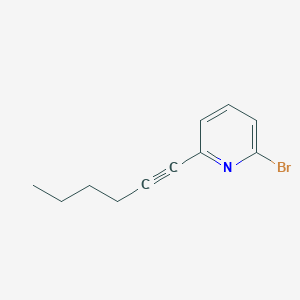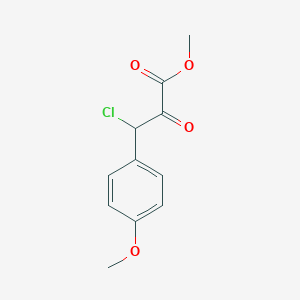
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one is a chemical compound belonging to the class of benzofuran derivatives It is characterized by the presence of a chlorine atom at the 5th position, a hydroxyl group at the 3rd position, and a lactone ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-chloroisobenzofuran-1(3h)-one typically involves the chlorination of 3-hydroxy-3H-isobenzofuran-1-one. One common method is the reaction of 3-hydroxy-3H-isobenzofuran-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-chloro-3-oxo-3H-isobenzofuran-1-one.
Reduction: The compound can be reduced to form 5-chloro-3-hydroxy-3H-isobenzofuran-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 5-chloro-3-oxo-3H-isobenzofuran-1-one.
Reduction: 5-chloro-3-hydroxy-3H-isobenzofuran-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a bioactive compound.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-chloroisobenzofuran-1(3h)-one involves its interaction with specific molecular targets. The hydroxyl group and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-hydroxy-3H-isobenzofuran-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
7-chloro-3-hydroxy-3H-isobenzofuran-1-one: Chlorine atom is at a different position, leading to different reactivity and biological activity.
3-hydroxy-5-methoxy-3H-isobenzofuran-1-one: Contains a methoxy group instead of a chlorine atom, affecting its chemical properties and applications.
Uniqueness
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one is unique due to the specific positioning of the chlorine atom and hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5ClO3 |
|---|---|
Poids moléculaire |
184.57 g/mol |
Nom IUPAC |
5-chloro-3-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H |
Clé InChI |
NXQWJRQHEAHYRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[3-(bromomethyl)-1,4-dioxido-2-quinoxalinyl]-](/img/structure/B8652433.png)
![1-acetyl-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B8652446.png)

![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B8652465.png)









![Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-](/img/structure/B8652521.png)
